

N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

N,N,N',N'-

Compound Name: *Tetramethylchloroformamidinium hexafluorophosphate*

Cat. No.: *B1251092*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly abbreviated as TCFH, is a highly efficient coupling reagent in organic synthesis, particularly esteemed for its role in amide bond formation and peptide synthesis.^{[1][2]} This technical guide provides an in-depth overview of TCFH, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its primary applications.

Core Chemical Properties and Specifications

TCFH is a white crystalline solid that acts as an electrophilic amidine reagent.^[3] It is utilized to activate carboxylic acids for reaction with a variety of nucleophiles.^[3]

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ ClF ₆ N ₂ P	[3]
Molecular Weight	280.58 g/mol	[3]
Appearance	White crystalline solid	[3]
Melting Point	100–101 °C	[3]
CAS Number	207915-99-9	
Purity (typical)	>99.0% by HPLC	[2]

Synthesis of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

The synthesis of TCFH is typically achieved through the reaction of tetramethylurea with a chlorinating agent like oxalyl chloride, followed by a salt metathesis reaction with potassium hexafluorophosphate (KPF6).

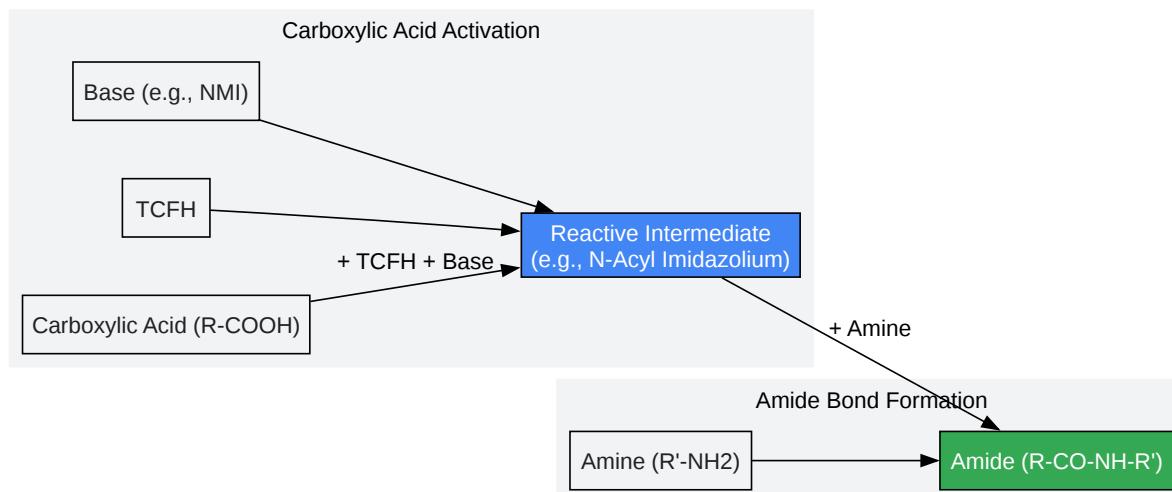
Experimental Protocol: Synthesis of TCFH

Materials:

- Tetramethylurea
- Oxalyl chloride (20% solution in toluene)
- Toluene
- Anhydrous diethyl ether
- Dichloromethane
- Potassium hexafluorophosphate (KPF6)
- Water

- Magnesium sulfate (MgSO₄)

Procedure:[1]


- A 20% solution of oxalyl chloride in toluene is added dropwise under dry conditions to a solution of tetramethylurea in toluene.
- The reaction mixture is refluxed for 2 hours.
- After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt.
- The precipitate is filtered and washed with anhydrous diethyl ether.
- The highly hygroscopic material is immediately dissolved in dichloromethane.
- A saturated solution of KPF₆ in water is added to the dichloromethane solution with continuous stirring for 10-15 minutes.
- The organic phase is separated, washed with water, and dried over MgSO₄.
- The solvent is removed under reduced pressure to yield TCFH.

Mechanism of Action in Amide Bond Formation

TCFH's primary function is to activate carboxylic acids, rendering them more susceptible to nucleophilic attack by amines to form amide bonds. The mechanism can proceed through different reactive intermediates depending on the base used.

- With a weakly Lewis basic amine (e.g., DIPEA): TCFH reacts with the carboxylic acid to form an acid chloride or anhydride as the active acylating agent.[3]
- With a strongly Lewis basic amine (e.g., N-methylimidazole, NMI): TCFH and NMI react with the carboxylic acid to generate a highly reactive N-acyl imidazolium ion in situ.[3][4] This intermediate is a potent acylating agent that readily reacts with amines.[4] The use of NMI is particularly advantageous as it minimizes epimerization of stereogenic centers.[3]

Logical Workflow for TCFH-Mediated Amide Bond Formation

[Click to download full resolution via product page](#)

Caption: General mechanism of TCFH-mediated amide bond formation.

Applications in Organic Synthesis

TCFH is a versatile reagent with applications extending beyond standard peptide synthesis to include the formation of esters, thioesters, and other complex organic molecules.^[2]

Amide Bond Formation and Peptide Synthesis

TCFH is particularly effective in forming amide bonds, even with sterically hindered or electronically deactivated amino acids, which are often challenging for other coupling reagents. ^[2] The combination of TCFH with N-methylimidazole (NMI) has been shown to be a robust

system for challenging amide bond formations, providing high yields and minimizing racemization.[\[4\]](#)

Materials:

- Carboxylic acid (e.g., 2-furoic acid)
- Amine (e.g., substituted piperazine)
- Acetonitrile
- N-methylimidazole (NMI)
- TCFH
- Water

Procedure:

- In a vial, combine the carboxylic acid (1.0 eq), amine (1.0 eq), acetonitrile, and N-methylimidazole (2.1 eq).
- Add TCFH (1.1 eq) in a single portion and stir the reaction at room temperature.
- After 30-60 minutes, add water to the reaction mixture.
- Cool the mixture in an ice bath for 10 minutes to induce crystallization.
- Isolate the white crystalline product by suction filtration and air-dry.

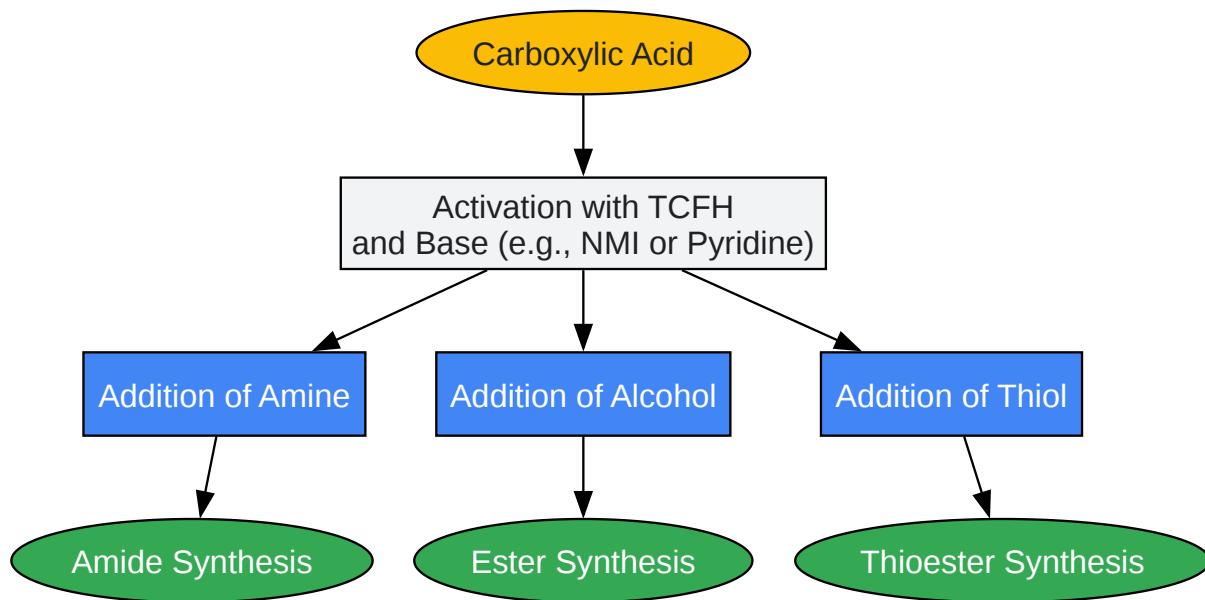
Carboxylic Acid	Amine	Base	Solvent	Time (min)	Yield (%)	Reference
2-Furoic Acid	1-Boc-piperazine	NMI	Acetonitrile	30	95	[5]
2-Furoic Acid	1-(2-pyridyl)piperazine	NMI	Acetonitrile	60	92	[5]
Z-Gly-Phe-OH	H-Val-OMe	NMI	Acetonitrile	<30	92	[4]
Fmoc-Aib-OH	H-Aib-OMe	NMI	Acetonitrile	<30	92	[4]

Esterification and Thioesterification

TCFH, in combination with a base like pyridine or NMI, can be used for the efficient synthesis of esters and thioesters.[\[6\]](#) This method provides a non-corrosive alternative to traditional methods that use acid chlorides.[\[6\]](#)

Materials:

- Carboxylic acid
- Alcohol
- Dichloromethane (DCM)
- Pyridine
- TCFH


Procedure:

- To a solution of the carboxylic acid and alcohol in dichloromethane, add pyridine.
- Add TCFH and stir the reaction at room temperature.

- Monitor the reaction by TLC or LC-MS until completion.
- Upon completion, quench the reaction and perform a standard aqueous workup.
- Purify the ester product by column chromatography.

Carboxylic Acid	Alcohol	Base	Solvent	Yield (%)	Reference
(S)-2- Phenylpropio- nic acid	Benzyl alcohol	Pyridine	DCM	>95	[6]
(S)-2- Phenylpropio- nic acid	Isopropanol	Pyridine	DCM	90	[6]

Experimental Workflow for Synthesis Applications

[Click to download full resolution via product page](#)

Caption: Synthetic pathways utilizing TCFH for various functional group transformations.

Safety and Handling

TCFH should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.^[3] It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.^[3] The major by-product of reactions using TCFH is tetramethylurea, which has known teratogenic activity in some animal species.^[3]

Conclusion

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) is a powerful and versatile coupling reagent with significant applications in organic synthesis, particularly in the formation of amide and ester bonds. Its ability to efficiently couple challenging substrates with high yields and minimal side reactions makes it an invaluable tool for researchers and professionals in drug development and chemical synthesis. The combination of TCFH with N-methylimidazole represents a particularly robust system for the synthesis of complex peptides and other amide-containing molecules. Proper handling and understanding of its reactivity are key to leveraging its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. nbinno.com [nbino.com]
- 3. TCFH - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]

- To cite this document: BenchChem. [N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251092#what-is-n-n-n-n-tetramethylchloroformamidinium-hexafluorophosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com